4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid
Description
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is an organic compound that features a trifluoromethyl group, a fluoro substituent, and a nitrobenzoic acid moiety
Properties
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO4/c15-12-8(2-1-3-10(12)14(16,17)18)7-4-5-9(13(20)21)11(6-7)19(22)23/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPSSNRZMIEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691836 | |
| Record name | 2'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-64-9 | |
| Record name | 2'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in further Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Arylboronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: 4-(2-Fluoro-3-trifluoromethylphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance metabolic stability and bioavailability.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid depends on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes by increasing lipophilicity and metabolic stability. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the nitro and fluoro substituents.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Similar but lacks the nitrobenzoic acid moiety.
3-(Trifluoromethyl)phenylboronic acid: Similar but lacks both the nitro and fluoro substituents.
Uniqueness
4-(2-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is unique due to the combination of the trifluoromethyl, fluoro, and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
